molecular formula C22H22N2O5S2 B2962927 N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946240-95-5

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2962927
CAS No.: 946240-95-5
M. Wt: 458.55
InChI Key: VYUPLGYOPWIEHD-UHFFFAOYSA-N
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Description

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics and Synthesis

  • The compound, described with a systematic name related to gliquidone, exhibits intramolecular and intermolecular hydrogen bonding, which contributes to its structural stability. These interactions facilitate the formation of hydrogen-bonded chains parallel to the c-axis, aligning with theoretical studies on the conformation of sulfonylurea fragments (Gelbrich, Haddow, & Griesser, 2011).
  • Synthesis pathways for derivatives of tetrahydroquinoline have been explored, including reactions that yield N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives. These methods highlight the versatility of the tetrahydroquinoline backbone in generating compounds with potential biological activities (Croce, Cremonesi, Fontana, & Rosa, 2006).

Potential Therapeutic Applications

  • Research on quinazoline derivatives, including those with a sulfonylbenzene moiety, has demonstrated significant pharmacological potential. For instance, certain derivatives have been identified for their diuretic, antihypertensive, and anti-diabetic activities, indicating the broad therapeutic applications of these compounds (Rahman et al., 2014).
  • The pro-apoptotic effects of new sulfonamide derivatives on cancer cells have been observed, showcasing the potential of these compounds in cancer therapy. These effects include the activation of p38/ERK phosphorylation, which could significantly reduce cell proliferation and induce apoptosis in various cancer cell lines (Cumaoğlu et al., 2015).
  • Some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential use as antimicrobial agents, particularly against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-29-19-10-12-21(13-11-19)31(27,28)24-15-5-6-17-16-18(9-14-22(17)24)23-30(25,26)20-7-3-2-4-8-20/h2-4,7-14,16,23H,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUPLGYOPWIEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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